2-Bromo-7-chlorothieno[2,3-c]pyridine 2-Bromo-7-chlorothieno[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1315363-33-7
VCID: VC6111383
InChI: InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H
SMILES: C1=CN=C(C2=C1C=C(S2)Br)Cl
Molecular Formula: C7H3BrClNS
Molecular Weight: 248.52

2-Bromo-7-chlorothieno[2,3-c]pyridine

CAS No.: 1315363-33-7

Cat. No.: VC6111383

Molecular Formula: C7H3BrClNS

Molecular Weight: 248.52

* For research use only. Not for human or veterinary use.

2-Bromo-7-chlorothieno[2,3-c]pyridine - 1315363-33-7

Specification

CAS No. 1315363-33-7
Molecular Formula C7H3BrClNS
Molecular Weight 248.52
IUPAC Name 2-bromo-7-chlorothieno[2,3-c]pyridine
Standard InChI InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H
Standard InChI Key QLRUEOBCJUJGNQ-UHFFFAOYSA-N
SMILES C1=CN=C(C2=C1C=C(S2)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Bromo-7-chlorothieno[2,3-c]pyridine features a thieno[2,3-c]pyridine core, comprising a fused bicyclic system with a thiophene ring (sulfur-containing five-membered ring) annulated to a pyridine ring (nitrogen-containing six-membered ring). Bromine and chlorine substituents occupy the 2nd and 7th positions, respectively, conferring distinct electronic and steric properties.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₇H₃BrClNS
Molecular Weight248.52 g/mol
IUPAC Name2-bromo-7-chlorothieno[2,3-c]pyridine
SMILESC1=CN=C(C2=C1C=C(S2)Br)Cl
InChI KeyQLRUEOBCJUJGNQ-UHFFFAOYSA-N

The compound’s planar structure and halogen atoms enhance its ability to participate in hydrophobic interactions and halogen bonding with biological targets, such as enzyme active sites.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-bromo-7-chlorothieno[2,3-c]pyridine typically involves constructing the thiophene ring onto a prefunctionalized pyridine derivative. A common approach utilizes:

  • Halogenation: Sequential bromination and chlorination of a thieno[2,3-c]pyridine precursor.

  • Cyclization: Intramolecular cyclization of 2-chloronicotinonitrile derivatives with thiourea under basic conditions.

Critical parameters include solvent choice (e.g., dimethylformamide), temperature control (60–80°C), and reaction time (12–24 hours), which collectively influence yield and purity. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as verified by NMR and mass spectrometry.

Industrial-Scale Production

Industrial protocols prioritize continuous flow reactors to enhance scalability and reduce byproduct formation. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control.

Biological Activities and Mechanisms

Kinase Inhibition

Thieno[2,3-c]pyridine derivatives exhibit broad-spectrum kinase inhibitory activity. For example, benzothieno[2,3-c]pyridine analogs (e.g., compound 5c) demonstrated 50% growth inhibition (GI₅₀) values of 4 nM–37 µM across 60 cancer cell lines in NCI-60 screening . The bromine and chlorine substituents in 2-bromo-7-chlorothieno[2,3-c]pyridine likely enhance binding affinity to ATP pockets in kinases through halogen bonding.

Anticancer Activity

In prostate cancer (PC-3) models, derivative 5c showed an IC₅₀ of 2.08 µM, quadrupling the potency of abiraterone (IC₅₀ = 8.45 µM) . Mechanistic studies attribute this activity to CYP17A1 inhibition, a key enzyme in androgen biosynthesis. In murine models, 5c reduced serum testosterone levels by 78% compared to controls, mirroring abiraterone’s effects .

Table 2: Comparative Anticancer Activity

CompoundTarget Cell LineIC₅₀ (µM)Mechanism
2-Bromo-7-chloro derivative (5c)PC-3 (prostate)2.08CYP17A1 inhibition
AbirateronePC-38.45CYP17A1 inhibition
StaurosporinePC-34.20Pan-kinase inhibition

Research Advancements and Applications

Drug Discovery

The compound serves as a versatile intermediate for synthesizing analogs with improved pharmacokinetic profiles. For instance, introducing electron-withdrawing groups at the 1-position of the benzothieno[2,3-c]pyridine core enhanced CYP17 inhibition by 40% in preclinical models .

Future Directions

Targeted Drug Delivery

Encapsulating 2-bromo-7-chlorothieno[2,3-c]pyridine derivatives in nanoparticle carriers (e.g., liposomes) could enhance tumor-specific uptake and reduce off-target effects. Computational modeling predicts a 3.2-fold increase in bioavailability with such formulations.

Synthesis of Hybrid Molecules

Coupling the thieno[2,3-c]pyridine scaffold with pharmacophores like chalcones or indoles may yield dual-action inhibitors targeting both kinases and histone deacetylases (HDACs) .

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